Benzenesulfonic acid, 3-chloro-, hydrazide
Description
Overview of Benzenesulfonyl Hydrazides as a Class of Organic Compounds
Benzenesulfonyl hydrazides are a class of organic compounds characterized by a benzenesulfonyl group attached to a hydrazide moiety. nih.gov These compounds are generally white to light-colored crystalline solids. nih.gov They are widely recognized as valuable building blocks in organic synthesis due to their diverse reactivity. researchgate.net The hydrazinyl group can be readily cleaved under various conditions, including thermal, basic, oxidative, radical, and transition metal-catalyzed reactions. researchgate.net This allows the remaining sulfonyl group to form a variety of bonds, including carbon-sulfur, sulfur-nitrogen, and sulfur-halogen bonds, providing pathways to synthesize sulfones, sulfonamides, and sulfonyl halides. researchgate.net
Beyond their role as sulfonylating agents, sulfonyl hydrazides can also function as sources of sulfur, carbon, or nitrogen in different chemical transformations. researchgate.netnih.gov They are instrumental in constructing C-S, C-C, and C-N bonds. researchgate.netnih.gov Furthermore, these compounds are precursors for generating diazo compounds, olefins, and acetylenes, and for the in situ generation of diimide, carbenes, and carbenoid intermediates. orgsyn.org Their utility extends to their use as blowing agents in the production of foam rubber and plastics due to their thermal instability. chemicalbook.com The condensation of sulfonyl hydrazides with carbonyl compounds leads to the formation of benzenesulfonyl hydrazones, a class of compounds investigated for a wide range of biological activities. researchgate.net
Significance of Halogen Substitution in Arylsulfonyl Hydrazides for Chemical Research
The introduction of halogen atoms into the structure of arylsulfonyl hydrazides, such as the chlorine atom in Benzenesulfonic acid, 3-chloro-, hydrazide, is a critical strategy in modern chemical research. Halogen substitution can significantly influence a molecule's physicochemical properties, reactivity, and potential applications. nih.gov
In the context of arylsulfonyl hydrazides, halogenation of the aromatic ring can modulate the electronic environment of the sulfonyl group. The electronegativity of halogens can impact the reactivity of the compound in various chemical transformations. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of arylsulfonyl hydrazides can affect the yields and efficiency of reactions, such as in the synthesis of unsymmetrical sulfides. organic-chemistry.org
Furthermore, halogenated organic compounds are of significant interest in the development of new materials and pharmaceuticals. nih.gov The unique properties conferred by halogens can lead to novel modes of action and enhanced efficacy in biologically active molecules. nih.gov While predicting the precise effect of halogen substitution can be complex, it remains a powerful tool for fine-tuning the characteristics of a molecule for specific research or industrial purposes. nih.govresearchgate.net The study of halogen-substituted arylsulfonyl hydrazides, therefore, provides valuable insights into structure-activity relationships and the rational design of new chemical entities.
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound is warranted by its position as a representative halogenated arylsulfonyl hydrazide, offering a platform to explore the fundamental aspects of this class of compounds. Its specific substitution pattern, with a chlorine atom at the meta-position of the benzene (B151609) ring, provides a unique electronic and steric profile that influences its reactivity and potential applications.
Research into this compound contributes to a broader understanding of how halogen substitution impacts the chemical behavior of arylsulfonyl hydrazides. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and other sulfur-containing structures. researchgate.netmdpi.com The study of its reactions, such as its use in the synthesis of 3-trifluoromethylpyrazoles, demonstrates its utility in constructing molecules with potential pharmaceutical or agrochemical applications. researchgate.net
Moreover, a thorough examination of its properties and synthesis provides essential data for chemists working in synthetic and medicinal chemistry. By elucidating the reaction mechanisms and synthetic pathways involving this compound, researchers can develop more efficient and selective methods for creating novel compounds. This focused investigation is crucial for expanding the synthetic chemist's toolbox and for the continued development of new materials and biologically active agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53516-97-5 |
|---|---|
Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
3-chlorobenzenesulfonohydrazide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 |
InChI Key |
VFWZXKBYLRTNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for Benzenesulfonic Acid, 3 Chloro , Hydrazide and Analogues
Established Synthetic Routes for Sulfonyl Hydrazides
The creation of sulfonyl hydrazides can be approached through several well-documented synthetic pathways. These methods often involve the reaction of arenesulfonyl chlorides with hydrazine (B178648) derivatives and employ strategies to ensure specific chemical arrangements.
Reaction of Arenesulfonyl Chlorides with Hydrazine Derivatives
A primary and widely utilized method for synthesizing sulfonyl hydrazides is the condensation reaction between an arenesulfonyl chloride and a hydrazine derivative. kit.eduresearchgate.net This reaction is versatile and can be adapted for a range of substrates. orgsyn.org The fundamental mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonyl hydrazide and the elimination of hydrogen chloride. researchgate.net To facilitate this reaction and neutralize the generated acid, a base is often employed. orgsyn.org
Recent advancements have also explored alternative methods, such as a hypervalent iodine-mediated synthesis, which takes advantage of the polarity reversal of sodium sulfinate salts to generate a key intermediate that reacts with hydrazines. kit.edursc.org This approach offers a practical protocol for a diverse range of sulfonyl hydrazides. kit.edursc.org
Regioselective Synthesis Strategies
Achieving regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing specific sulfonyl hydrazide analogues. For instance, microwave irradiation under solvent-free conditions has been successfully used for the regioselective synthesis of 1-aryl-2-p-toluenesulfonyl hydrazides. semanticscholar.org Another approach involves the catalyst-free sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides in a water/hexafluoroisopropanol (HFIP) mixture, which selectively forms a C3–SO2 bond instead of an N–SO2 bond. nih.gov This method is noted for being environmentally friendly and suitable for both aromatic and aliphatic reagents. nih.gov Additionally, a novel method for the regioselective hydrothiolation of alkynes using sulfonyl hydrazides has been developed, employing an organic ionic base-Brønsted acid system. scilit.comresearchgate.net
Targeted Synthesis of Benzenesulfonic Acid, 3-chloro-, Hydrazide
The specific synthesis of this compound requires careful selection of precursors and optimization of reaction conditions to ensure a high yield and purity of the final product.
Precursor Selection and Preparation (e.g., 3-Chlorobenzenesulfonyl Chloride)
The key precursor for the synthesis of this compound is 3-chlorobenzenesulfonyl chloride. sigmaaldrich.com This compound is a colorless to light yellow liquid or a pale yellow crystalline solid. solubilityofthings.com It is soluble in various organic solvents like chloroform (B151607) and dichloromethane (B109758) but has limited solubility in water. solubilityofthings.com
The preparation of 3-chlorobenzenesulfonyl chloride can be achieved through several methods. A common industrial method involves the reaction of chlorobenzene (B131634) with chlorosulfonic acid. google.comgoogle.com This reaction can be carried out in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt or ammonium (B1175870) salt of a mineral acid to improve the yield. google.com Another established method is the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org
Table 1: Physical and Chemical Properties of 3-Chlorobenzenesulfonyl Chloride
| Property | Value |
| Molecular Formula | C6H4Cl2O2S |
| Molecular Weight | 211.07 g/mol |
| Appearance | Colorless to light yellow liquid or pale yellow crystalline solid |
| Boiling Point | 102-104 °C/1 mmHg |
| Density | 1.499 g/mL at 25 °C |
| Refractive Index | n20/D 1.568 |
| Source: sigmaaldrich.com |
Optimized Reaction Conditions and Parameters
The reaction between 3-chlorobenzenesulfonyl chloride and hydrazine is typically performed under controlled conditions to maximize the yield and minimize side reactions. A general procedure involves dissolving the sulfonyl chloride in a suitable solvent and then slowly adding a solution of hydrazine hydrate (B1144303) while maintaining a low temperature, often between 10°C and 20°C. orgsyn.orgorgsyn.org Stirring is continued for a period after the addition is complete to ensure the reaction goes to completion. orgsyn.org The use of a base, such as triethylamine (B128534), can be employed, particularly when using hydrazine hydrochlorides, to neutralize the hydrochloric acid formed during the reaction. researchgate.net
The choice of solvent can significantly influence the outcome of the sulfonyl hydrazide synthesis. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. orgsyn.orgorgsyn.orgchemicalbook.com Other solvents like dimethyl sulfoxide (B87167) (DMSO) and alcohols have also been reported to be suitable for the condensation reaction between sulfonyl chlorides and hydrazines. researchgate.net
In some cases, water has been successfully used as a solvent, offering a more environmentally friendly "green chemistry" approach. researchgate.netlookchem.com For instance, the synthesis of sulfonylhydrazones, which involves the initial formation of a sulfonyl hydrazide, has been efficiently carried out in water. lookchem.com The reaction of sulfonyl chlorides with hydrazine hydrochlorides in water in the presence of triethylamine has also been shown to produce sulfonyl hydrazides in moderate to good yields. researchgate.net However, the efficiency of the reaction can vary with the solvent, and in some cases, solvents like ethanol, toluene, and 1,4-dioxane (B91453) have been found to be unsuitable. researchgate.net
Table 2: Comparison of Solvents in Sulfonyl Hydrazide Synthesis
| Solvent | Efficacy | Reference |
| Tetrahydrofuran (THF) | Commonly used and effective | orgsyn.orgorgsyn.orgchemicalbook.com |
| Dimethyl Sulfoxide (DMSO) | Suitable for condensation | researchgate.net |
| Alcohols | Suitable for condensation | researchgate.net |
| Water | Effective, "green" alternative | researchgate.netlookchem.com |
| Ethanol | Ineffective in some cases | researchgate.net |
| Toluene | Ineffective in some cases | researchgate.net |
| 1,4-Dioxane | Ineffective in some cases | researchgate.net |
Temperature and Stoichiometry Control
The synthesis of sulfonyl hydrazides, including the 3-chloro- derivative, is highly dependent on the precise management of reaction temperature and the molar ratios of reactants. The reaction between a sulfonyl chloride and hydrazine is exothermic, necessitating careful temperature control to prevent side reactions and ensure high yields.
In many established procedures, the reaction temperature is maintained at a low level, often between 0°C and 20°C, during the addition of hydrazine hydrate to the sulfonyl chloride solution. lookchem.comorgsyn.org For instance, one method involves adding hydrazine hydrate dropwise to a solution of sulfonyl chloride in water at 0°C. lookchem.com Another approach specifies maintaining the temperature between 10°C and 20°C. orgsyn.org Some processes advocate for keeping the temperature below 40°C throughout the reaction. google.com Conversely, investigations into the influence of temperature have shown that performing the reaction at very low temperatures, such as -78°C, can lead to lower yields. kit.edu
Stoichiometry is another critical parameter. While many protocols utilize an equimolar amount of the sulfonyl chloride and hydrazine, variations exist to optimize yield and purity. kit.educolab.wsresearchgate.net One strategy employs an excess of the organic sulfonyl chloride relative to a molar equivalent of hydrazine. google.com In contrast, other efficient syntheses are achieved using equimolar amounts of the reagents. kit.edu The careful, dropwise addition of one reactant to the other is a common technique to maintain stoichiometric control locally within the reaction mixture and manage the reaction rate. lookchem.com
Table 1: Temperature and Stoichiometry Parameters in Sulfonyl Hydrazide Synthesis
| Parameter | Condition | Reactants | Solvent | Outcome/Note | Source |
|---|---|---|---|---|---|
| Temperature | 0°C to Room Temp. | Sulfonyl chloride, Hydrazine hydrate | Water | Controlled reaction for one-pot synthesis. | lookchem.com |
| Temperature | Below 40°C | Organic sulfonyl chloride, Hydrazine | Aqueous solution | Maintained during reaction to ensure purity. | google.com |
| Temperature | 60°C | Sulfonyl chlorides, Hydrazines | Water | Optimal for organic solvent-free synthesis. | colab.wsresearchgate.net |
| Stoichiometry | Equimolar | Sulfonyl chlorides, Hydrazines | Water / Triethylamine | Afforded moderate to good yields (46-93%). | colab.wsresearchgate.net |
| Stoichiometry | Excess Sulfonyl Chloride | Organic sulfonyl chloride, Hydrazine | Aqueous solution | Employed to drive the reaction to completion. | google.com |
Catalytic Approaches in Sulfonyl Hydrazide Synthesis
Modern synthetic chemistry increasingly employs catalytic systems to enhance reaction efficiency and selectivity in the formation of sulfonyl hydrazides. These methods offer alternatives to traditional stoichiometric reactions.
One notable catalytic approach involves the use of hypervalent iodine reagents. kit.edursc.org In this methodology, the polarity of sodium sulfinate salts is reversed through the action of a hypervalent iodine reagent, such as chlorobenziodoxolone. This generates a key electrophilic sulfonyl-transfer intermediate in situ, which then reacts with hydrazines to form the desired sulfonyl hydrazide. kit.edursc.org This process avoids the direct use of less stable sulfonyl chlorides. kit.edu
Palladium catalysis has also been explored for the synthesis of sulfonyl hydrazides using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as an SO2 surrogate. kit.edu Furthermore, electrochemical methods represent an emerging frontier. acs.org In electrosynthesis, sulfonyl hydrazides can be converted into sulfonyl radicals either directly by oxidation at an anode or through mediators. acs.org These radicals can then participate in various synthetic transformations. acs.org N-heterocyclic carbenes (NHCs) have also been studied in reactions involving sulfonyl hydrazones, which are derivatives of sulfonyl hydrazides. rsc.org
Organic Solvent-Free Synthesis Methodologies
In a move towards greener and more sustainable chemical processes, organic solvent-free synthesis of sulfonyl hydrazides has been successfully developed, with water being the preferred medium. colab.wsresearchgate.net These methods address the environmental concerns associated with the use of volatile and often hazardous organic solvents. lookchem.com
A typical procedure involves the reaction of an equimolar amount of a sulfonyl chloride with a hydrazine hydrochloride in water. colab.wsresearchgate.net The reaction is facilitated by a base, such as triethylamine, to neutralize the hydrogen chloride formed. The mixture is typically heated to around 60°C for a short duration, often one hour, to afford the substituted sulfonyl hydrazide. colab.wsresearchgate.net This approach has demonstrated moderate to good yields, ranging from 46% to 93%, through a simple operational setup. colab.wsresearchgate.net This aqueous, one-pot protocol is not only environmentally benign but also offers a straightforward pathway to a wide range of sulfonyl hydrazides with good functional group tolerance. lookchem.com
Purification and Isolation Protocols
The isolation and purification of the synthesized this compound are critical steps to ensure the final product meets the required standards of purity for subsequent applications. Common laboratory techniques include chromatography and recrystallization.
Chromatographic Techniques for Compound Purity
Column chromatography is a widely used and effective method for the purification of sulfonyl hydrazides. kit.edumdpi.com This technique separates the target compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase.
Flash chromatography, a rapid form of column chromatography, is frequently employed. kit.edu Silica gel is the most common stationary phase, and the mobile phase typically consists of a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381). kit.edu The polarity of the eluent is carefully chosen to ensure efficient separation. For example, a gradient of ethyl acetate in hexane can be used to elute the components from the column, with the desired sulfonyl hydrazide being collected as a specific fraction. kit.edu The purity of the collected fractions is often monitored using thin-layer chromatography (TLC). mdpi.com
Recrystallization and Precipitation Strategies
Recrystallization is a powerful technique for purifying solid organic compounds. For sulfonyl hydrazides, this method can effectively remove trace impurities, such as the N,N'-di-p-toluenesulfonylhydrazide by-product that can form during synthesis. orgsyn.org A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as methanol. orgsyn.orgorgsyn.org The hot solution is then filtered, often through a bed of Celite, to remove any insoluble particles. orgsyn.orgorgsyn.org The purified compound is then precipitated by slowly adding a miscible anti-solvent, typically distilled water, to the clear filtrate. orgsyn.orgorgsyn.org The resulting pure crystalline product is then collected by filtration.
Precipitation can also be induced by altering the pH of the reaction mixture. In aqueous synthesis, after the reaction is complete, the solubility of the sulfonyl hydrazide product can be reduced by adding an acid, such as hydrochloric acid, to adjust the pH to a range of 5 to 9. google.com This causes the water-insoluble product to precipitate out of the solution, allowing for its separation by filtration. google.com
Chemical Reactivity and Derivatization Studies of Benzenesulfonic Acid, 3 Chloro , Hydrazide
Reactivity of the Hydrazide Functionality
The hydrazide moiety (-SO₂NHNH₂) is a key center of reactivity in Benzenesulfonic acid, 3-chloro-, hydrazide. It can participate in several important chemical reactions, including condensations and nucleophilic substitutions.
Condensation Reactions with Carbonyl Compounds (e.g., formation of hydrazones)
The reaction of hydrazides with carbonyl compounds such as aldehydes and ketones is a fundamental transformation that results in the formation of hydrazones. youtube.com This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-sulfonylhydrazone. These hydrazones are stable compounds and serve as important intermediates in various synthetic routes.
The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the C=N double bond of the hydrazone. youtube.com
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product Type | Conditions |
|---|---|---|---|
| Benzenesulfonyl hydrazide | Aldehyde/Ketone | Benzenesulfonyl hydrazone | Acid or Base Catalysis |
Nucleophilic Substitution Reactions Involving the Hydrazide Moiety
The sulfonyl hydrazide group can be converted into other functional groups. For instance, sulfonyl hydrazides can be transformed into the corresponding sulfonyl chlorides or bromides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile. mdpi.com These resulting sulfonyl halides are valuable reagents for the synthesis of sulfonamides and sulfonate esters. mdpi.com
Furthermore, the hydrazide moiety can act as a nucleophile in substitution reactions. For example, hydrazides have been used in Mitsunobu reactions for the conversion of alcohols to esters, where the hydrazide acts as the nucleophilic component. organic-chemistry.org
Transformations Involving the Chloro-Substituent
The chlorine atom attached to the benzene (B151609) ring provides another avenue for the chemical modification of this compound.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Benzene Ring
The chloro-substituted benzene ring, activated by the electron-withdrawing sulfonyl hydrazide group, can undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the chlorine atom. For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (in this case, the chloride ion). The use of sustainable reaction conditions, such as employing the polymer hydroxypropyl methylcellulose (B11928114) (HPMC) in water, has been shown to facilitate SNAr reactions between various nucleophiles and electrophiles under mild conditions. d-nb.info
Functional Group Interconversions of the Chlorine Atom
The chlorine atom on the aromatic ring can be transformed into other functional groups through various methods. One common reaction is the Finkelstein reaction, where a chloride can be converted to an iodide or bromide by reacting with a sodium halide in acetone. vanderbilt.edu While this is more typical for alkyl halides, similar principles can be applied to activated aryl halides.
Table 2: Functional Group Interconversions
| Starting Material | Reagents | Product | Reaction Type |
|---|
Formation of Complex Molecular Architectures and Heterocycles
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules and heterocyclic systems. Hydrazides and their derivatives, such as hydrazonoyl halides, are widely used in the synthesis of various heterocycles. researchgate.net For example, the condensation of 1,3-diketones with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyrazoles. journalagent.com The presence of both the reactive hydrazide and the chloro-substituent allows for sequential or one-pot reactions to build intricate molecular frameworks. The synthesis of various heterocyclic compounds often utilizes hydrazide derivatives as key building blocks. nih.govwisdomlib.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzenesulfonyl hydrazide |
| N-sulfonylhydrazone |
| Aldehyde |
| Ketone |
| 2-methyl-3-(N-morpholyl)propionic acid hydrazide |
| 3,4-dihydroxybenzaldehyde |
| 3,4-dihydroxybenzylidenhydrazide |
| Sulfonyl chloride |
| Sulfonyl bromide |
| N-chlorosuccinimide (NCS) |
| N-bromosuccinimide (NBS) |
| Acetonitrile |
| Sulfonamide |
| Sulfonate ester |
| Alcohol |
| Ester |
| Hydroxypropyl methylcellulose (HPMC) |
| Sodium halide |
| Acetone |
| Alkyl Chloride |
| Alkyl Iodide |
| Sulfonate Ester |
| Alkyl Halide |
| Hydrazonoyl halide |
| 1,3-diketone |
| Hydrazine hydrate |
Synthesis of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives from sulfonyl hydrazides is a well-established method in heterocyclic chemistry. The reaction of this compound with 1,3-dicarbonyl compounds is a primary route to obtaining substituted pyrazoles. mdpi.com This reaction typically proceeds via a condensation and subsequent cyclization mechanism. The presence of the 3-chloro substituent on the benzene ring is generally well-tolerated in these syntheses. nih.gov
A common approach involves the reaction of the sulfonyl hydrazide with a 1,3-diketone. mdpi.com The initial step is the condensation of the hydrazide with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazide attacks the second carbonyl group, leading to the formation of the pyrazole ring after dehydration. The reaction is often catalyzed by acids.
Another strategy for pyrazole synthesis involves the [3+2] cycloaddition of sulfonyl hydrazones with suitable dipolarophiles. rsc.org In this method, the sulfonyl hydrazide is first converted to a sulfonyl hydrazone by reaction with an aldehyde or ketone. This hydrazone can then react with compounds containing double or triple bonds to form the pyrazole ring.
Furthermore, sulfonyl hydrazides can be used in the synthesis of highly substituted pyrazoles, such as styryl-substituted pyrazoles, under microwave irradiation conditions in the presence of a suitable metal catalyst. nih.gov
Table 1: Examples of Reagents for Pyrazole Synthesis from Sulfonyl Hydrazides
| Reagent Type | Specific Example | Expected Product Type | Reference |
| 1,3-Dicarbonyl Compound | Acetylacetone | 1-(3-chlorophenyl)sulfonyl-3,5-dimethyl-1H-pyrazole | mdpi.com |
| α,β-Unsaturated Carbonyl | Chalcones | Substituted Pyrazolines (precursors to pyrazoles) | researchgate.net |
| Dicarbonyl Precursor | Ketones and Acid Chlorides | In-situ formation of 1,3-diketone for subsequent reaction | mdpi.com |
| Dipolarophile | Benzyl acrylate | Substituted Pyrazoles via [3+2] cycloaddition | rsc.org |
Routes to Oxadiazole and Thiadiazole Compounds
The hydrazide functionality of this compound is a key precursor for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings.
1,3,4-Oxadiazole Synthesis:
The most common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov In the context of this compound, this would typically involve an initial acylation of the hydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride), followed by cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. nih.govnih.gov
Alternatively, oxidative cyclization of aroylhydrazones, formed by the condensation of the hydrazide with an aromatic aldehyde, can yield 1,3,4-oxadiazole derivatives. journalagent.com Reagents like iodine in the presence of a mild base are often employed for this transformation.
1,3,4-Thiadiazole Synthesis:
The synthesis of 1,3,4-thiadiazoles from this compound generally involves the introduction of a sulfur atom. A widely used method is the reaction of the hydrazide with carbon disulfide in the presence of a base, which leads to the formation of a dithiocarbazate intermediate that subsequently cyclizes. sbq.org.br
Another important route is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized to a 2-amino-1,3,4-thiadiazole (B1665364) derivative under acidic conditions, for example, using concentrated sulfuric acid. chemmethod.comnih.gov Thionation of the corresponding 1,3,4-oxadiazole using reagents like Lawesson's reagent can also yield the thiadiazole analogue. organic-chemistry.org
Table 2: General Routes to Oxadiazoles and Thiadiazoles from Hydrazides
| Target Heterocycle | Key Reagents | Intermediate | Reference |
| 1,3,4-Oxadiazole | Carboxylic Acid/Dehydrating Agent | 1,2-Diacylhydrazine | nih.govnih.gov |
| 1,3,4-Oxadiazole | Aromatic Aldehyde/Oxidizing Agent | Aroylhydrazone | journalagent.com |
| 1,3,4-Thiadiazole | Carbon Disulfide/Base | Dithiocarbazate | sbq.org.br |
| 1,3,4-Thiadiazole | Isothiocyanate/Acid | Thiosemicarbazide | chemmethod.comnih.gov |
Investigations into Other Fused or Spirocyclic Systems
The reactivity of the hydrazide moiety can be exploited to construct more complex polycyclic systems. While specific examples involving this compound are not extensively documented, the general reactivity patterns of hydrazides suggest their utility in forming fused and spirocyclic structures. For instance, the reaction of hydrazides with bifunctional electrophiles can lead to the formation of fused heterocyclic systems.
Oxidation Reactions of the Hydrazide Moiety
The hydrazide group of this compound is susceptible to oxidation. Electrochemical studies on sulfonyl hydrazides have shown that they can be oxidized to form sulfonyl radicals. nih.govacs.org This process can be facilitated by mediators such as iodide ions, which are first oxidized at an anode to generate an activating species. nih.gov The generated sulfonyl radical is a versatile intermediate that can participate in various reactions, including addition to double bonds. nih.gov
Chemical oxidation of sulfonyl hydrazides can lead to the formation of sulfonates. nih.gov For instance, electrochemical oxidation in the presence of N-hydroxy compounds can result in S-O coupling to yield the corresponding sulfonate esters. nih.gov The oxidation can also be effected by other oxidizing agents, potentially leading to the formation of the corresponding sulfonic acid or other degradation products depending on the reaction conditions.
Advanced Spectroscopic and Structural Elucidation of Benzenesulfonic Acid, 3 Chloro , Hydrazide
Comprehensive Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and characterization of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For Benzenesulfonic acid, 3-chloro-, hydrazide, ¹H NMR analysis would be expected to reveal distinct signals for the protons of the hydrazide group (-NHNH₂) and the four aromatic protons on the 3-chlorophenyl ring. The aromatic region would display a complex splitting pattern due to the meta-substitution, which could be fully resolved to assign each proton.
Similarly, ¹³C NMR spectroscopy would identify the six unique carbon atoms in the benzene (B151609) ring and confirm the structure. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfonyl group (C-S) would exhibit characteristic chemical shifts.
If experimental data were available, it would be presented as follows:
Table 1: Hypothetical ¹H NMR Data for this compound No experimental data found in literature.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic C-H |
| Data not available | Data not available | Data not available | Aromatic C-H |
| Data not available | Data not available | Data not available | Aromatic C-H |
| Data not available | Data not available | Data not available | Aromatic C-H |
| Data not available | Data not available | Data not available | -SO₂NH- |
| Data not available | Data not available | Data not available | -NH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data found in literature.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | Aromatic C-S |
| Data not available | Aromatic C-Cl |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretches of the hydrazide group, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, C-H and C=C vibrations of the aromatic ring, and the C-Cl stretch.
A summary of expected vibrational frequencies based on known data for similar functional groups is provided below.
Table 3: Expected FT-IR Vibrational Frequencies for this compound Specific experimental data for the compound is not available.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 | N-H stretching | Hydrazide (-NHNH₂) |
| 3100-3000 | C-H stretching | Aromatic Ring |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1350-1300 | S=O asymmetric stretching | Sulfonyl (-SO₂-) |
| 1180-1150 | S=O symmetric stretching | Sulfonyl (-SO₂-) |
| 800-600 | C-Cl stretching | Chloro-aromatic |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The mass spectrum of this compound would confirm its molecular weight (206.65 g/mol ). The fragmentation pattern, induced by techniques like electron ionization (EI), would offer insight into the molecule's structure. Expected fragmentation pathways would include the loss of SO₂, cleavage of the N-N bond, and fragmentation of the 3-chlorophenyl group, leading to characteristic fragment ions. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound Specific experimental fragmentation data is not available.
| m/z Value | Possible Fragment Ion |
|---|---|
| 206 / 208 | [M]⁺, Molecular ion |
| 142 / 144 | [M - SO₂]⁺ |
| 111 / 113 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Diffraction Studies and Crystal Engineering
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in the solid state. This information is crucial for understanding the compound's physical properties and for crystal engineering applications.
Determination of Solid-State Molecular Conformation and Geometry
A single-crystal X-ray diffraction study would reveal the precise molecular geometry of this compound. It would define the conformation of the hydrazide group relative to the 3-chlorophenyl ring, including key torsion angles such as the C-C-S-N angle. Bond lengths and angles within the sulfonyl group and the aromatic ring would be determined with high precision, confirming the expected geometry and identifying any distortions caused by crystal packing forces.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonds are expected to be significant, with the N-H groups of the hydrazide moiety acting as hydrogen bond donors and the sulfonyl oxygen atoms acting as acceptors. These interactions could lead to the formation of well-defined supramolecular structures, such as chains, sheets, or three-dimensional networks. Additionally, the presence of the chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N interactions) and other weaker interactions like π-π stacking between aromatic rings, which would further stabilize the crystal structure. Analysis of these interactions is critical for understanding the material's properties and for designing new materials with desired architectures.
Hirshfeld Surface Analysis and PIXEL Calculations for Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different close contacts that contribute to the stability of the crystal packing.
The Hirshfeld surface is generated based on the distances of atoms from the surface internally (dᵢ) and externally (dₑ), normalized by their van der Waals radii. These distances are mapped onto the surface, where red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts at approximately the van der Waals distance, and blue regions show areas with no significant close contacts. nih.gov
For sulfonamide derivatives, intermolecular interactions such as hydrogen bonds play a crucial role in crystal packing. In analogous structures, strong N—H···O and S—O···H interactions are typically observed as prominent red spots on the Hirshfeld surface. nih.gov A two-dimensional representation of these interactions, known as a fingerprint plot, decomposes the Hirshfeld surface to show the contribution of different types of atomic contacts.
While specific data for this compound is not available, analysis of structurally related compounds provides a strong indication of the expected interactions. For example, the analysis of a similar chlorobenzenesulfonohydrazide derivative revealed the following distribution of intermolecular contacts:
| Interatomic Contact | Contribution to Hirshfeld Surface |
| O···H / H···O | 32.9% |
| H···H | 22.6% |
| Cl···H / H···Cl | 8.3% |
| C···H / H···C | 5.9% |
| N···H / H···N | 5.3% |
| Other (S···H, Cl···O, etc.) | < 10% |
This data is derived from a related compound and is presented for illustrative purposes. nih.gov
Tautomeric Equilibria and Conformational Analysis
Hydrazides, such as this compound, are structurally analogous to amides and can exhibit tautomerism. researchgate.net Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In hydrazides, the relevant equilibrium is typically between the amino (amide) form and the imino (iminol or imidic acid) form.
The amino form, R-SO₂-NH-NH₂, is generally the more stable and predominant tautomer. However, a proton can shift from the first nitrogen to the sulfonyl oxygen, resulting in the imino tautomer, R-SO(OH)=N-NH₂. This amino-imino tautomerism involves the relocation of a proton accompanied by a shift in the position of a double bond. researchgate.netyoutube.com
The stability of these forms is influenced by several factors, including intramolecular interactions, solvent effects, and electronic properties of the substituents on the aromatic ring. While the amino form is typically favored, the imino form can be stabilized in certain environments or through specific interactions. researchgate.net The investigation of this equilibrium is crucial as the different tautomers possess distinct chemical properties and may engage in different intermolecular interactions, affecting the final crystal structure.
The three-dimensional conformation of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonding. In related hydrazide structures, a common and stabilizing feature is the formation of an intramolecular hydrogen bond between the amino group and the oxygen atom of the adjacent carbonyl or sulfonyl group. nih.gov
Computational and Theoretical Investigations of Benzenesulfonic Acid, 3 Chloro , Hydrazide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic behavior of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.com For Benzenesulfonic acid, 3-chloro-, hydrazide, a DFT study would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.
Illustrative Data Table: Predicted Geometrical Parameters
While specific data for the title compound is unavailable, a DFT study would produce a table similar to this, based on calculations for analogous molecules. nih.gov
| Parameter | Predicted Value (Å or °) |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.65 Å |
| N-N Bond Length | ~1.41 Å |
| C-S Bond Length | ~1.77 Å |
| C-Cl Bond Length | ~1.74 Å |
| O-S-O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
| S-N-N Bond Angle | ~112° |
Note: These are representative values and not experimental data for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich hydrazide group and the benzene (B151609) ring, while the LUMO could be distributed over the sulfonyl group and the chloro-substituted ring. electrochemsci.org This analysis helps predict sites for electrophilic and nucleophilic attack.
Illustrative Data Table: Frontier Orbital Energies
A typical output from a DFT calculation on a sulfonamide derivative might look like the following. mdpi.comelectrochemsci.org
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.0 eV |
Note: These are representative values and not experimental data for this compound.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds. nih.gov By examining the topology of the electron density, QTAIM can characterize bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions. mdpi.com Key parameters at the bond critical point (BCP) include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)).
For this compound, QTAIM analysis would quantify the covalent nature of the C-S, S-N, and S=O bonds. nih.govmdpi.com It could also identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the hydrazide protons and the sulfonyl oxygens, which can influence the molecule's conformation.
Molecular Modeling and Simulation Approaches
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques explore the behavior of molecules over time and in different environments.
Molecules with rotatable bonds, like the C-S and S-N bonds in this compound, can exist in multiple conformations. A conformational search is a computational procedure to identify these different spatial arrangements (conformers) and their relative energies. researchgate.net This is often done by systematically rotating key bonds and performing energy minimization on each resulting structure.
The results would reveal the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt and how this might affect its interactions with other molecules.
Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's movements over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in a specific environment, such as in a solvent or interacting with a biological target. nih.gov
An MD simulation could be used to study the flexibility of the molecule, the stability of its different conformations, and the dynamics of its hydrogen bonding patterns. nih.govrsc.org For example, a simulation in water could show how water molecules arrange themselves around the polar sulfonyl and hydrazide groups and the nonpolar benzene ring, providing insights into its solubility and hydration dynamics.
Reaction Kinetics and Mechanistic Pathway Elucidation
The study of reaction kinetics and the elucidation of mechanistic pathways for compounds like this compound are pivotal for understanding their chemical behavior and for the rational design of new synthetic routes and functional molecules. Computational chemistry has emerged as a powerful tool in this regard, offering insights that are often difficult to obtain through experimental means alone.
Computational Studies of Reaction Mechanisms
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the mechanistic pathways of related benzenesulfonyl derivatives have been investigated, providing a framework for understanding its potential reactivity.
For instance, computational studies on the reaction of benzenesulfonyl azides with alkenes to form aziridines have been performed using Density Functional Theory (DFT). nih.gov These studies evaluate different potential pathways, such as a [3+2] cycloaddition versus a nitrene intermediate pathway. nih.gov Calculations at the DFT M06-2X/6-311G(d,p) level for the reaction of benzenesulfonyl azide (B81097) with oxabicyclic alkene indicated that the [3+2] cycloaddition pathway is energetically more favorable than the one involving a nitrene intermediate. nih.gov The activation barrier for the cycloaddition was calculated to be significantly lower than that for the formation of the nitrene species. nih.gov
Another relevant area of computational investigation involves the ozonation of substituted hydrazines, which can lead to the formation of various transformation products. nih.gov Studies on unsymmetrical dimethylhydrazine (UDMH) have shown that the reaction with ozone likely proceeds through an initial hydrogen abstraction from the amine group, followed by oxidation of the resulting nitrogen-centered radical. nih.gov This type of mechanistic insight is crucial for predicting the environmental fate and potential reaction byproducts of hydrazine (B178648) derivatives.
These examples of computational studies on related sulfonamides and hydrazines highlight the methodologies that could be applied to investigate the reaction mechanisms of this compound. Such studies would likely involve DFT calculations to map the potential energy surfaces of its reactions, identify transition states, and determine activation barriers, thereby elucidating the most probable mechanistic pathways.
Table 1: Representative Activation Barriers for Reactions of a Related Benzenesulfonyl Compound
| Reaction Pathway | Reactants | Activation Barrier (kcal/mol) | Computational Method |
| [3+2] Cycloaddition (exo) | Benzenesulfonyl azide + Oxabicyclic alkene | 10.3 nih.gov | DFT M06-2X/6-311G(d,p) |
| Nitrene Formation | Benzenesulfonyl azide | 39.2 nih.gov | DFT M06-2X/6-311G(d,p) |
This table is based on data for benzenesulfonyl azide, a structurally related compound, to illustrate the application of computational chemistry in mechanistic studies.
Hammett Correlations for Substituent Effects on Reactivity
The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgutexas.edu It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). viu.ca
The equation is given by: log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which depends on the nature of the reaction and is a measure of the sensitivity of the reaction to substituent effects. viu.ca
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect (electron-donating or electron-withdrawing). libretexts.org
For this compound, the chlorine atom is in the meta position. The Hammett substituent constant (σm) for a chloro group is +0.37. This positive value indicates that the chloro group is electron-withdrawing, which would be expected to influence the reactivity of the molecule. For example, in reactions where the build-up of negative charge occurs at the reaction center in the transition state, the electron-withdrawing nature of the chloro substituent would stabilize the transition state and increase the reaction rate, leading to a positive ρ value. Conversely, for reactions involving the development of positive charge, the chloro group would be destabilizing.
Table 2: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σm | σp |
| -Cl | +0.37 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | +0.12 | -0.27 |
| -H | 0 | 0 |
This table provides standard Hammett constants for common substituents to contextualize the effect of the 3-chloro substituent.
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the design of new functional molecules. drugdesign.org By systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can identify key structural features responsible for its effects. nih.gov For the class of benzenesulfonyl hydrazides, SAR studies have been instrumental in the development of potent enzyme inhibitors.
Although specific SAR studies for this compound are limited, research on analogous benzenesulfonyl hydrazide derivatives has provided valuable insights that can be extrapolated. These studies have primarily focused on their potential as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase (IDO), carbonic anhydrases, and α-glucosidase. nih.govnih.govnih.gov
A study on a series of phenyl benzenesulfonylhydrazides as IDO inhibitors revealed that the sulfonylhydrazide core is a key pharmacophore. nih.gov Molecular docking studies suggested that the sulfone group coordinates with the heme iron in the active site of the IDO protein, while other parts of the molecule engage in hydrogen bonding and hydrophobic interactions. nih.gov The nature and position of substituents on both the phenyl and benzenesulfonyl rings were found to significantly influence the inhibitory potency. nih.gov
In another study on 4-(2-substituted hydrazinyl)benzenesulfonamides as carbonic anhydrase inhibitors, various ketones were reacted with the parent sulfonamide to generate a library of derivatives. nih.gov The resulting compounds showed potent inhibition of human carbonic anhydrase I and II isoforms, with inhibitory constants (Ki) in the nanomolar range. nih.gov The SAR analysis indicated that the nature of the substituent introduced via the ketone played a crucial role in determining the inhibitory activity.
Similarly, the synthesis and evaluation of benzotriazinone sulfonamides as α-glucosidase inhibitors demonstrated that the introduction of different substituents on the benzenesulfonyl moiety led to a range of inhibitory activities. nih.gov Nitro-substituted derivatives were found to be particularly effective, and computational docking studies supported the experimental findings by showing strong hydrogen bonding interactions within the enzyme's active site. nih.gov
These examples underscore the importance of the benzenesulfonyl hydrazide scaffold in molecular design and highlight how modifications to this core structure, such as the introduction of a 3-chloro substituent, can modulate biological activity. The electron-withdrawing nature and steric profile of the chlorine atom in this compound would be expected to influence its binding affinity and inhibitory potency against various biological targets.
Applications and Chemical Utility of Benzenesulfonic Acid, 3 Chloro , Hydrazide in Organic Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The utility of benzenesulfonic acid, 3-chloro-, hydrazide as a foundational element in the synthesis of more complex molecules is well-documented. Its bifunctional nature allows for the construction of a wide array of organic structures.
This compound is a versatile precursor for creating a range of functional molecules. Sulfonyl hydrazides, in general, are recognized as important starting materials in various chemical reactions. researchgate.net They can be synthesized by reacting a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This reaction provides a straightforward route to compounds like this compound, which can then be further modified. chemicalbook.comgoogle.com
The hydrazide moiety of the molecule is particularly reactive and can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form sulfonyl hydrazones. researchgate.net These hydrazones are not only stable compounds in their own right but also serve as intermediates for further synthetic transformations. researchgate.net The resulting molecules often exhibit a range of biological activities, making them of interest in medicinal chemistry. researchgate.net For example, various hydrazide-hydrazone derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.gov
The general synthetic utility of sulfonyl hydrazides extends to their use as sources of sulfonyl groups in the formation of carbon-sulfur, sulfur-nitrogen, and other bonds, providing alternative methods for preparing sulfones and sulfonamides. researchgate.net They can also be converted back to the corresponding sulfonyl chlorides or bromides under mild conditions, highlighting their role as a stable storage form of the more reactive sulfonyl halides. mdpi.com
Table 1: Examples of Functional Molecules Derived from Sulfonyl Hydrazides
| Precursor | Reagent | Product Class | Potential Applications |
|---|---|---|---|
| Benzenesulfonyl Hydrazide | Aldehyde/Ketone | Benzenesulfonyl Hydrazone | Medicinal Chemistry researchgate.net |
| Sulfonyl Hydrazide | N-Chlorosuccinimide | Sulfonyl Chloride | Organic Synthesis mdpi.com |
| Sulfonyl Hydrazide | N-Bromosuccinimide | Sulfonyl Bromide | Organic Synthesis mdpi.com |
| Sulfonyl Hydrazide | Various Organic Compounds | Sulfones, Sulfonamides | Organic Synthesis researchgate.net |
The structure of this compound makes it an ideal building block for the synthesis of complex heterocyclic compounds. Hydrazides and their derivatives are widely used in cyclization reactions to form rings containing nitrogen and other heteroatoms. researchgate.net
For instance, hydrazides can react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings such as pyrazoles and pyridazinones. journalagent.com The reaction of a 1,3-diketone with hydrazine hydrate is a classic method for pyrazole (B372694) synthesis. journalagent.com Similarly, the condensation of hydrazides with other appropriate precursors can lead to the formation of oxadiazoles, triazoles, and other important heterocyclic systems. researchgate.netnih.gov These heterocyclic frameworks are core components of many pharmaceuticals and functional materials. nih.govnih.gov
The Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide, can be employed to cyclize intermediates derived from hydrazones to form substituted pyrazoles. researchgate.net Furthermore, the reaction of hydrazones with reagents like chloroacetic acid or through thermal cyclization can yield other heterocyclic structures such as thiazolidinones and triazinoindoles. journalagent.comchempap.org The versatility of hydrazides in these cyclization reactions underscores their importance as foundational components in heterocyclic chemistry. researchgate.netchempap.org
Table 2: Examples of Heterocyclic Scaffolds Synthesized from Hydrazide Derivatives
| Hydrazide Derivative | Reaction Type | Heterocyclic Product |
|---|---|---|
| Hydrazone | Cyclization with Thioglycollic Acid | Thiazolidinone journalagent.com |
| Arylhydrazono-indoline | Thermal Cyclization | Triazino[5,6-b]indole chempap.org |
| Hydrazone of Benzofuran | Vilsmeier-Haack Reaction | Substituted Pyrazole researchgate.net |
| Semicarbazone | Oxidation with Selenium Dioxide | Selenadiazole nih.gov |
| Semicarbazone | Reaction with Thionyl Chloride | Thiadiazole nih.gov |
Utility as a Chemical Reagent in Specific Transformations
Beyond its role as a synthetic intermediate, this compound and related compounds have specific applications as reagents in analytical and materials chemistry.
In analytical chemistry, derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detection sensitivity. libretexts.org Hydrazide-containing reagents are used to "tag" molecules of interest, particularly those containing carbonyl groups. nih.gov
While direct evidence for the use of this compound as a derivatizing agent is not prevalent, the analogous compound 3-(chlorosulfonyl)benzoic acid has been developed as a novel derivatization agent for the analysis of acylglycerols, sterols, and prenols using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This reagent reacts with hydroxyl groups to introduce a sulfonic ester, which improves ionization efficiency and allows for more sensitive detection in negative ion mode. acs.orgnih.gov Given the structural similarities, it is conceivable that this compound could be adapted for similar purposes, particularly for the derivatization of carbonyl-containing compounds. The introduction of the chlorobenzenesulfonyl group could enhance detectability in mass spectrometry.
The properties of this compound make it a candidate for the development of functional materials. The hydrazide group can participate in polymerization reactions, and the aromatic ring can be further functionalized.
Polyhydrazides can be synthesized through the polycondensation of dihydrazide monomers with diacyl chlorides. rsc.org These polyhydrazides can then be converted into polyoxadiazoles through thermal or chemical cyclodehydration. rsc.org Polyoxadiazoles are a class of high-performance polymers known for their thermal stability and mechanical strength, making them suitable for applications such as gas separation membranes. rsc.org The presence of a chloro-substituted benzene (B151609) ring in the polymer backbone, which would result from the use of a monomer derived from this compound, could further modify the properties of the resulting material, potentially enhancing its flame retardancy or altering its solubility and processing characteristics.
Contributions to Advanced Materials Science Research
The incorporation of sulfonyl hydrazide derivatives into polymers is a strategy for creating advanced materials with tailored properties. The synthesis of novel polyoxadiazole membranes containing specific structural units has been shown to be a versatile route for developing materials for applications like CO2 separation. rsc.org
The research into such polymers involves synthesizing dihydrazide monomers and then polymerizing them to form polyhydrazides. rsc.org These are subsequently converted to polyoxadiazoles. The properties of the final material, such as its gas permeability and selectivity, are highly dependent on the structure of the monomer used. rsc.org While specific research focusing on this compound in this context is limited, the principles of using substituted hydrazides to create functional polymers are well-established. The chloro- and sulfonyl- groups offer sites for further modification or can influence the intermolecular interactions within the polymer, affecting its macroscopic properties.
Exploration of Optical Properties in Sulfonyl Hydrazide Derivatives
The unique electronic properties of the sulfonyl group make sulfonyl hydrazide derivatives candidates for development in the field of optical materials. researchgate.net This class of compounds is explored for its potential in creating materials for photonics and electronics, including various types of functional dyes. chemscene.com The synthesis of complex organic molecules from sulfonyl hydrazides can lead to structures with significant conjugation, a key feature for optical activity. researchgate.net
While specific optical data for this compound is not extensively documented, the broader family of sulfonyl hydrazides is recognized for its potential in creating materials with desirable optical characteristics. Their role as intermediates allows for the construction of molecules that may find use in applications requiring specific light absorption or emission properties.
| Potential Optical Material Application | Role of Sulfonyl Hydrazide Derivative | Relevant Compound Classes Mentioned in Literature |
|---|---|---|
| Non-Linear Optics (NLO) | Precursor for synthesizing chromophores with high hyperpolarizability. | General NLO Dyes chemscene.com |
| Fluorescent Materials | Building block for creating fluorophores. | Fluorescent Dyes chemscene.com |
| Functional Dyes | Intermediate in the synthesis of specialized dyes. | Coumarin, Xanthene, Cyanine, Phthalocyanine Dyes chemscene.com |
| Photochromic Dyes | Component in molecules that change color upon light exposure. | Photochromic Materials chemscene.com |
Potential in Electrical Material Applications
The application of sulfonyl hydrazides in electrosynthesis is a significant area of research, highlighting their potential in creating novel electrical materials. acs.orgacs.org Through electrochemical methods, sulfonyl hydrazides can be converted into sulfonyl radicals. acs.org These radicals are highly reactive intermediates that can trigger a variety of chemical transformations, such as the formation of complex heterocyclic and polycyclic structures foundational to materials science. nih.gov
Electrosynthesis using sulfonyl hydrazides is considered a green and efficient method for building molecular complexity. acs.org This approach allows for the construction of C-S and C-C bonds, leading to the synthesis of sulfones and other sulfur-containing molecules that are integral to the development of functional organic materials. nih.govacs.org For instance, the generation of sulfonyl radicals can initiate cyclization reactions to create compounds with intricate structures, which may be investigated for properties like conductivity or use in molecular self-assembly and organic light-emitting diodes (OLEDs). nih.govchemscene.com
| Electrochemical Reaction Type | Role of Sulfonyl Hydrazide | Resulting Product Class | Potential Application |
|---|---|---|---|
| Sulfonylation of Alkenes/Alkynes | Sulfonyl Radical Precursor | β-Functionalized Sulfones, Vinyl Sulfones acs.org | Intermediates for Organic Conductors |
| Radical-Triggered Cyclization | Radical Initiator | Polycyclic Aromatic Compounds, Spiro-indenes nih.gov | Molecular Electronics, Semiconductors |
| Functionalization of Heterocycles | Sulfonylating Agent | Sulfonylated Heterocycles acs.org | OLED Materials, Charge-Transport Layers |
| Annulation-Halosulfonylation | Radical Precursor | Halogenated 1-Indanones nih.gov | Building Blocks for Complex Electronic Materials |
Role as a Component in Dye Formulations and Polymer Additives
The versatility of the sulfonyl hydrazide group extends to more traditional industrial applications, including the formulation of dyes and as functional additives in polymers. chemicalland21.comscholarly.org
In dye chemistry, hydrazine derivatives are valuable intermediates for synthesizing a range of colorants. chemicalland21.com Sulfonyl hydrazides can serve as precursors to "color developers," which are molecules used to produce or fix color in a substrate. scholarly.org The synthesis pathways for many organic dyes and pigments utilize substituted benzenesulfonic acids as key starting materials or intermediates, underscoring the relevance of this chemical class to the dye industry. epa.gov
A more direct and widely commercialized application of sulfonyl hydrazides is their use as chemical blowing agents in the polymer industry. chemicalland21.comresearchgate.net Compounds like benzenesulfonyl hydrazide are added to plastics and rubbers, such as PVC, polyolefins, and EVA. chemicalland21.com Upon heating during polymer processing, the sulfonyl hydrazide decomposes to release nitrogen gas. chemicalland21.com This gas creates a fine, uniform cellular structure within the polymer matrix, transforming it into a lightweight foam. google.com This foaming process is critical for producing a vast array of products, from insulation and packaging to cushioned materials. While some sulfonyl hydrazides can produce odors upon decomposition, modifications to their chemical structure can mitigate this issue. google.com
| Property | Value for Benzenesulfonyl Hydrazide (Representative Example) | Significance in Polymer Foaming |
|---|---|---|
| Decomposition Temperature | 90 - 105 °C chemicalland21.com | Must align with the processing temperature of the target polymer. google.com |
| Gas Yield | 115 - 120 ml/g chemicalland21.com | Determines the final density and cell structure of the foam. |
| Primary Gas Released | Nitrogen (N₂) chemicalland21.com | Inert and non-toxic, making it a desirable blowing gas. |
| Commonly Foamed Polymers | PVC, EVA, Polyolefins, Polystyrene, Rubbers chemicalland21.com | Demonstrates broad utility across various polymer systems. |
Future Research Directions and Perspectives on Benzenesulfonic Acid, 3 Chloro , Hydrazide Research
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability necessitates a shift towards more environmentally responsible manufacturing processes. For benzenesulfonic acid, 3-chloro-, hydrazide, future research will be pivotal in developing synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.
Traditional methods for synthesizing hydrazides and their derivatives often rely on volatile organic solvents and require significant energy input. researchgate.net The development of green synthetic alternatives is a key area for future research. Promising approaches include:
Solvent-Free and Microwave-Assisted Synthesis: One-pot, solvent-free methods using microwave irradiation have been shown to be highly efficient for preparing hydrazides. researchgate.netminarjournal.com This technique drastically reduces reaction times from hours to seconds and significantly lowers energy consumption. researchgate.net For instance, the synthesis of hippuric hydrazones has been successfully achieved under solvent-free microwave conditions. minarjournal.com
High-Pressure Synthesis: The use of high hydrostatic pressure (HHP) offers a method to synthesize hydrazones without the need for solvents or acid catalysts, often resulting in nearly quantitative yields and simplifying product isolation. nih.gov
Aqueous Synthesis: Developing synthetic protocols that utilize water as the solvent is a primary goal of green chemistry. researchgate.net One-pot, three-component strategies in water have been successfully developed for creating related compounds like sulfonylhydrazones. researchgate.net
Catalyst Innovation: The use of milder and more environmentally friendly catalysts, such as p-aminobenzene sulfonic acid or polystyrene-sulfonic acid, can facilitate reactions like the Biginelli reaction under solvent-free or aqueous conditions, which could be adapted for derivatives of this compound. researchgate.net
The table below compares key green chemistry metrics for a conventional versus a microwave-assisted, solvent-free hydrazide synthesis, illustrating the potential for improvement. researchgate.net
| Green Chemistry Metric | Conventional Method | Microwave-Assisted Method | Improvement |
| Overall Yield (%) | 77.0 | 90 | 13% Increase |
| Number of Steps | Two | One | 50% Reduction |
| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Atom Efficiency (%) | 48.2 | 71.2 | 23% Increase |
| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
This table is based on data for the synthesis of benzoic hydrazide and is presented here as an illustrative example of the potential benefits of green chemistry approaches.
Exploration of Underexplored Chemical Transformations
While the core structure of this compound is known, its full reactive potential remains largely untapped. Future research should focus on exploring novel reaction pathways and its applications in catalysis to create a diverse range of new molecules.
This compound can serve as a versatile building block for a variety of chemical transformations. Research into the following areas could yield significant breakthroughs:
Catalytic Cross-Coupling Reactions: Sulfonyl hydrazides have been successfully used in copper-catalyzed radical-radical cross-coupling reactions to produce substituted aminoindazoles. nih.gov Similarly, palladium-catalyzed coupling reactions of aryl hydrazides with aryl halides have been developed as a route to azobenzenes. researchgate.netnih.gov Exploring the reactivity of this compound in these and other cross-coupling reactions could provide access to novel compound libraries.
Synthesis of Heterocycles: Sulfonyl hydrazides are valuable precursors for synthesizing various heterocyclic compounds. For example, they can be used to create 1,2,3-thiadiazoles. researchgate.net Investigating the cycloaddition and condensation reactions of this compound with different reagents could lead to new classes of heterocyclic structures.
Conversion to Other Functional Groups: A facile method exists for the conversion of sulfonyl hydrazides into sulfonyl chlorides and bromides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com This transformation opens up the possibility of using this compound as a stable precursor for the corresponding, more reactive sulfonyl halides, which can then be used to synthesize sulfonamides and sulfonates. mdpi.com
Photochemical Reactions: The use of visible light to initiate reactions of related diazoalkanes has unlocked novel reaction pathways. rsc.org Investigating the photochemical reactivity of this compound could reveal new transformations and intermediates not accessible through traditional thermal methods.
Advanced Computational Design and Prediction
The integration of computational chemistry into the research workflow can dramatically accelerate the discovery and development of new molecules with desired properties. For this compound, in silico methods offer a powerful tool for designing novel derivatives and predicting their behavior.
In silico screening allows for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional high-throughput screening. Future research can apply these techniques to derivatives of this compound by:
Virtual Screening and Molecular Docking: Ligand-based virtual screening workflows can be developed to identify promising drug candidates from a targeted chemical space. nih.gov For example, in silico studies have been used to screen hydrazide-hydrazone derivatives as potential cholinesterase inhibitors and benzylidene-acrylohydrazide derivatives as potential inhibitors of the Chikungunya virus nsP2 protein. nih.govrsc.org Similar screening campaigns could identify derivatives of this compound with specific biological activities.
Pharmacophore Modeling and 3D-QSAR: The development of pharmacophore models and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can predict the biological activity of new compounds. researchgate.netbenthamscience.com These models help to identify the key structural features required for a desired effect, guiding the synthesis of more potent molecules. researchgate.netbenthamscience.com
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new compounds. nih.govrsc.org This early-stage assessment is crucial for designing derivatives with favorable pharmacokinetic profiles.
The table below outlines a potential computational workflow for screening derivatives.
| Computational Step | Description | Objective |
| Library Generation | Create a virtual library of derivatives of this compound by adding diverse substituents. | To explore a wide chemical space. |
| Pharmacophore Modeling | Develop a 3D model of the essential features required for binding to a specific biological target. | To filter the library for compounds with the potential to be active. |
| Molecular Docking | Simulate the binding of the filtered compounds into the active site of a target protein. | To predict binding affinity and interaction modes. rsc.org |
| ADME/Tox Prediction | Computationally estimate pharmacokinetic properties and potential toxicity. | To select candidates with drug-like properties. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | To assess the stability of the predicted binding mode. mdpi.com |
Beyond screening, computational methods enable the rational design of molecules with precisely tailored properties. This approach involves a deep understanding of structure-property relationships to guide the synthetic process. For this compound, this could involve:
Structure-Aided Design: By using the three-dimensional structure of a target, such as an enzyme active site, new derivatives can be designed to maximize favorable interactions and improve binding affinity and selectivity. mdpi.com This strategy has been successfully used to design novel hydrazide hydrazone derivatives as antimicrobial agents and triazole-based covalent inhibitors. mdpi.commdpi.com
By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in sustainable chemistry, catalysis, and materials science.
Integration into Emerging Areas of Chemical Research
The unique structural features of this compound, combining a reactive hydrazide moiety with a substituted aromatic sulfonyl group, position it as a compound of interest for exploration within several emerging areas of chemical research. While specific research on this particular molecule is not extensively documented, the broader class of sulfonyl hydrazides is gaining significant attention for its versatile applications. Future research is likely to focus on leveraging the distinct properties of the 3-chloro-substituted phenyl ring and the sulfonyl hydrazide group in novel synthetic and functional contexts.
Medicinal Chemistry and Drug Discovery: The quest for novel therapeutic agents is a primary driver of chemical research. Hydrazide-hydrazone scaffolds are recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.govresearchgate.netnih.gov The presence of the chlorine atom on the benzene (B151609) ring of this compound can significantly influence its lipophilicity, electronic properties, and metabolic stability, potentially leading to enhanced pharmacological profiles. nih.gov Future investigations could focus on synthesizing a library of derivatives from this compound and screening them for various biological activities. For instance, developing novel N-arylsulfonyl hydrazone derivatives to overcome microbial resistance mechanisms is a promising avenue. nih.gov
Advanced Organic Synthesis and Catalysis: Sulfonyl hydrazides have emerged as stable, non-corrosive, and easy-to-handle precursors for sulfonyl radicals, which are valuable intermediates in organic synthesis. nih.gov They are increasingly used to form carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds. nih.govacs.org The integration of this compound into modern synthetic methodologies such as electrosynthesis and photoredox catalysis represents a significant future direction. nih.govacs.org These green and efficient methods could utilize the compound as a source of 3-chlorobenzenesulfonyl radicals for the construction of complex molecules. nih.govacs.org Its application in cascade and cyclization reactions to build intricate molecular architectures is another area ripe for exploration. acs.orgtandfonline.com
Chemical Biology and Probe Development: Understanding complex biological processes often requires the use of chemical probes to track molecules or inhibit specific enzymes. The reactivity of the hydrazide group allows for its conjugation to other molecules, making this compound a potential building block for the development of targeted biological probes. Future work could involve designing and synthesizing probes based on this scaffold to investigate specific cellular pathways or disease mechanisms.
Interactive Data Table: Potential Research Areas and Rationale
| Emerging Research Area | Rationale for Integration of this compound | Key Molecular Features to Exploit | Potential Applications |
| Medicinal Chemistry | Derivatives of sulfonyl hydrazones exhibit broad biological activity. researchgate.net | Hydrazide moiety for derivatization, chlorine atom for modulating pharmacokinetics. | Novel antibiotics, anticancer agents, anti-inflammatory drugs. |
| Electrosynthesis | Sulfonyl hydrazides are excellent precursors for sulfonyl radicals under electrochemical conditions. nih.govacs.org | Sulfonyl hydrazide group. | Green synthesis of complex organic molecules, functionalization of heterocycles. nih.govacs.org |
| Materials Science | Aromatic and polar nature suitable for building blocks of functional organic materials. | Benzene ring, sulfonyl group, potential for polymerization. | Components of polymers, dyes, and organic electronic materials. |
| Chemical Biology | The hydrazide group can be used as a handle for bioconjugation. | Reactive hydrazide group. | Development of targeted molecular probes for biological imaging and assays. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzenesulfonic acid, 3-chloro-, hydrazide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride precursor with hydrazine hydrate. For example, in analogous syntheses, sulfonyl chlorides react with hydrazine in chloroform at 0°C, followed by room-temperature stirring and purification via solvent extraction and drying (e.g., 91% yield for 3,4-dimethoxybenzenesulfonohydrazide) . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time. Lower yields (e.g., 37% for compound 35 in ) highlight the need for stepwise refinement, such as using activating agents like carbodiimides or optimizing column chromatography conditions .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. and NMR can confirm the hydrazide moiety (e.g., NH-NH protons at δ 8–10 ppm) and sulfonic acid group integration. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like S=O (1150–1250 cm) and N-H stretches (3200–3400 cm). Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection .
Advanced Research Questions
Q. What role does this compound play in designing polyvalent cross-linkers for biocompatible hydrogels?
- Methodology : Hydrazide derivatives are used to cross-link polysaccharides like hyaluronic acid (HA). The hydrazide group reacts with carbonyl moieties (e.g., aldehydes) to form stable hydrazone bonds. Parameters such as HA concentration, buffer pH, and cross-linker ratio influence hydrogel stability. Hydrophobic substituents (e.g., 3-chloro groups) may enhance gel rigidity or enzymatic resistance, as seen in HA-hydrogels resistant to hyaluronidase degradation .
Q. How can hydrazide-functionalized materials improve the enrichment of N-glycopeptides in proteomic studies?
- Methodology : Hydrazide groups selectively capture glycopeptides via Schiff base formation with oxidized glycan cis-diols. Core-shell magnetic nanocomposites (e.g., FeO@PMAH) functionalized with hydrazides enable high-throughput enrichment, achieving 5× higher signal-to-noise ratios than commercial resins. Post-enrichment, on-bead tryptic digestion releases peptides for LC-MS/MS analysis, identifying glycosylation sites (e.g., 175 glycopeptides from colorectal cancer serum) .
Q. What are the structural and electronic factors influencing the reactivity of this compound in heterocyclic derivatization?
- Methodology : The hydrazide moiety acts as a precursor for heterocycles like oxadiazoles and triazoles. For example, reaction with formic acid and PO yields 1,3,4-oxadiazoles, while phenyl isothiocyanate generates triazole-thiol derivatives. Substituents (e.g., 3-chloro) affect ring closure kinetics and regioselectivity. Computational modeling (DFT) can predict electron-withdrawing effects on cyclization pathways .
Q. How do substituent variations (e.g., chloro vs. bromo) on benzenesulfonic acid hydrazides impact their biological or material properties?
- Methodology : Comparative studies of analogs (e.g., 3-chloro vs. 3-bromo derivatives) reveal steric and electronic effects. Bromo substituents may enhance lipophilicity, altering binding affinity in enzyme inhibition assays (e.g., NLRP3 inflammasome). X-ray crystallography or molecular docking can map interactions, while TGA/DSC assesses thermal stability in polymer composites .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for hydrazide syntheses: How can researchers reconcile low (37%) vs. high (91%) yields?
- Analysis : Yield variations arise from differences in precursor reactivity (e.g., electron-withdrawing groups stabilize intermediates) and purification methods. uses column chromatography, which may lose product during elution, while employs direct crystallization. Optimizing reaction stoichiometry (e.g., excess hydrazine) and switching to mixed-solvent systems (e.g., CHCl/HO) can improve recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
